molecular formula C4H3BrFN3 B6618770 5-bromo-3-fluoropyrazin-2-amine CAS No. 2866319-48-2

5-bromo-3-fluoropyrazin-2-amine

Cat. No.: B6618770
CAS No.: 2866319-48-2
M. Wt: 191.99 g/mol
InChI Key: XVNDUAPTGMDCEX-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoropyrazin-2-amine is a high-value, multi-halogenated heteroaromatic building block specifically designed for pharmaceutical research and development. Its molecular structure incorporates both bromine and fluorine atoms on a pyrazine-2-amine scaffold, making it a versatile precursor in organic synthesis and medicinal chemistry. The bromo group serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse carbon or nitrogen-based substituents. The strategic placement of the electron-withdrawing fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. While the specific biological mechanism of action for this compound is dependent on the final target molecule it is incorporated into, analogs of halogenated pyrazine amines are frequently explored in the development of kinase inhibitors and other therapeutic agents for hyperproliferative disorders . As a key synthetic intermediate, its primary research value lies in accelerating the discovery and synthesis of novel bioactive compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-fluoropyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrFN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNDUAPTGMDCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 3 Fluoropyrazin 2 Amine

General Approaches to the Pyrazine (B50134) Core Synthesis

The formation of the pyrazine ring, a diazine with nitrogen atoms at the 1 and 4 positions, can be achieved through various synthetic routes. These methods often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation.

Cyclization and Condensation Reactions in Pyrazine Formation

A foundational method for pyrazine synthesis involves the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diaminoethane. This reaction initially forms a dihydropyrazine (B8608421), which is subsequently oxidized to the aromatic pyrazine ring. Symmetrically substituted starting materials often provide the best results in this classical approach.

Another significant route to the pyrazine core is through the self-condensation of α-amino ketones. This process, which can be initiated by the reduction of α-azido, α-nitro, or α-nitroso ketones, leads to the spontaneous dimerization and subsequent oxidation to form the pyrazine derivative.

Dehydrogenation and Oxidation Routes to Pyrazines

Dehydrogenation is a key step in many pyrazine syntheses to achieve the final aromatic system. For instance, piperazine (B1678402) can be catalytically dehydrogenated to pyrazine at high temperatures using catalysts containing metals like iron, cobalt, nickel, or copper. This process, however, can be challenging to control and may lead to ring-cleavage byproducts.

A more controlled approach involves the dehydrogenation of a β-amino alcohol derivative. This reaction, catalyzed by complexes of metals like manganese, yields an aldehyde intermediate that undergoes self-coupling to form a 2,5-dihydropyrazine. This intermediate then rapidly undergoes metal-catalyzed dehydrogenation to the stable aromatic pyrazine. rsc.org Oxidation of dihydropyrazine intermediates is also commonly achieved using oxidizing agents such as copper (II) oxide or manganese oxide.

Green Chemistry Principles in Pyrazine Synthesis

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. In pyrazine synthesis, green chemistry principles are applied to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. One-pot syntheses, which combine multiple reaction steps without isolating intermediates, are a prime example. For instance, a cost-effective and environmentally friendly method for preparing pyrazine derivatives involves the reaction of 1,2-diketo compounds with 1,2-diamines using a catalytic amount of potassium tert-butoxide at room temperature, which avoids the need for harsh reagents or high temperatures. researchgate.net The use of catalysts, microwave-assisted synthesis, and solventless reactions are other green approaches that can lead to higher yields, shorter reaction times, and purer products.

Precursor Design and Halogenation Strategies for Pyrazin-2-amines

The synthesis of 5-bromo-3-fluoropyrazin-2-amine necessitates a carefully designed precursor and a strategic approach to introduce the bromine and fluorine atoms at specific positions on the pyrazin-2-amine scaffold. The presence of the amino group significantly influences the regioselectivity of electrophilic halogenation reactions.

A common precursor for substituted aminopyrazines is pyrazine carboxylamide, which can be converted to aminopyrazine through a Hofmann degradation reaction with a good yield. acs.org Once the aminopyrazine is obtained, halogenation can be performed.

Regioselective Bromination of Aminopyrazines

The bromination of 2-aminopyrazine (B29847) is a well-studied reaction. The use of N-bromosuccinimide (NBS) as a brominating agent allows for controlled halogenation. The reaction conditions, including the solvent and temperature, play a crucial role in determining the outcome. For instance, using acetonitrile (B52724) as a solvent at room temperature with one equivalent of NBS can lead to the formation of the monobrominated product, 2-amino-5-bromopyrazine (B17997), with high selectivity. thieme-connect.com Increasing the amount of NBS and elevating the temperature can result in the formation of the dibrominated product, 2-amino-3,5-dibromopyrazine. thieme-connect.com Microwave-assisted bromination has been shown to be an efficient method for achieving both mono- and dihalogenation in short reaction times. thieme-connect.com

For the synthesis of the target molecule, a plausible route would involve the initial bromination of 2-aminopyrazine to yield 2-amino-5-bromopyrazine.

Table 1: Regioselective Bromination of 2-Aminopyrazine

Brominating Agent Solvent Conditions Major Product Reference
NBS (1.1 equiv) MeCN Room Temp 2-amino-5-bromopyrazine thieme-connect.com
NBS (3.3 equiv) MeCN - 2-amino-3,5-dibromopyrazine thieme-connect.com
Br2 Pyridine (B92270)/CHCl3 - 2-amino-3,5-dibromopyrazine thieme-connect.com
DBH - - 2-amino-5-bromopyrazine thieme-connect.com

This table is based on reported findings for the bromination of 2-aminopyrazine and illustrates the influence of reagents and conditions on the regioselectivity of the reaction.

Introduction of Fluorine onto the Pyrazine Scaffold

The introduction of fluorine onto an aromatic ring can significantly alter the biological and chemical properties of a molecule. ccspublishing.org.cn For aminopyrazines, electrophilic fluorination is a viable strategy due to the activating effect of the amino group. Selectfluor® is a commonly used electrophilic fluorinating agent that can be employed under mild conditions.

A study on the fluorination of 2-aminopyrazine derivatives with Selectfluor® in an aqueous phase demonstrated a method for producing 5-fluoro-2-aminopyrazines in good yield with excellent chemoselectivity and high regioselectivity. ccspublishing.org.cn The traditional Balz-Schiemann reaction is often unsuitable for preparing fluorinated aminopyrazines because the pyrazine ring can decompose under the strong acidic conditions required. ccspublishing.org.cn

Therefore, a potential final step in the synthesis of this compound would be the regioselective fluorination of the 2-amino-5-bromopyrazine precursor. The directing effects of the existing amino and bromo substituents would need to be carefully considered to achieve fluorination at the C-3 position.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Pyrazine
1,2-dicarbonyl compound
1,2-diaminoethane
Dihydropyrazine
α-amino ketone
α-azido ketone
α-nitro ketone
α-nitroso ketone
Piperazine
2,5-dihydropyrazine
Pyrazine carboxylamide
Aminopyrazine
2-amino-5-bromopyrazine
2-amino-3,5-dibromopyrazine
5-fluoro-2-aminopyrazine
N-bromosuccinimide (NBS)
Potassium tert-butoxide
Copper (II) oxide
Manganese oxide
Iron
Cobalt
Nickel
Copper

Sequential Halogenation and Functional Group Interconversion

The introduction of multiple, different halogen atoms onto a pyrazine ring, along with an amine group, necessitates a carefully planned synthetic sequence. The order of halogen introduction and the use of functional group interconversions are paramount to achieving the desired substitution pattern due to the directing effects of the substituents.

Sequential Halogenation: The synthesis of a dihalogenated aminopyrazine typically involves a stepwise introduction of the halogen atoms. For instance, starting with an aminopyrazine, the first halogenation can be achieved using a suitable halogenating agent. The choice of agent and reaction conditions can influence the regioselectivity of the reaction. The existing amino group, being an activating group, will direct the incoming electrophilic halogen to specific positions on the pyrazine ring.

Functional Group Interconversion (FGI): FGI is a crucial strategy in the synthesis of complex molecules like this compound. ic.ac.uk This can involve, for example, the conversion of an amino group to a diazonium salt, which can then be substituted with a fluorine atom via a Schiemann-type reaction. Alternatively, a pre-existing group can be transformed into a halogen. For example, a hydroxyl group can be converted to a chloro or bromo group using appropriate reagents.

A plausible, though not explicitly documented, pathway for the synthesis of this compound could involve the initial bromination of a fluorinated aminopyrazine precursor or the fluorination of a brominated aminopyrazine. The specific sequence would depend on the directing effects of the existing substituents and the stability of the intermediates.

Specific Synthetic Pathways Towards this compound

The synthesis of this compound can be approached through either a multi-step process, which allows for purification of intermediates, or a more streamlined one-pot synthesis.

Multi-Step Synthesis from Readily Available Pyrazine Precursors

A multi-step synthesis offers the advantage of isolating and characterizing intermediates, ensuring the purity of the final product. A hypothetical multi-step synthesis could commence with a commercially available pyrazine derivative. imist.ma

A Potential Multi-Step Route:

Nitration of a Pyrazine Derivative: Starting with a simple pyrazine, nitration can introduce a nitro group, which is a strong deactivating group and can direct subsequent substitutions. imist.ma

Halogenation: The nitrated pyrazine can then undergo halogenation. The choice of halogenating agent (e.g., N-Bromosuccinimide for bromination) is critical. ijssst.info

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

Second Halogenation (Fluorination): The introduction of the fluorine atom is often the most challenging step. This could potentially be achieved via a Balz-Schiemann reaction, where the amino group is converted to a diazonium tetrafluoroborate (B81430) salt, which upon heating, yields the fluoro-substituted pyrazine. Alternatively, nucleophilic aromatic substitution on a suitably activated precursor could be employed.

Below is a table summarizing a hypothetical multi-step synthesis.

StepReactionReagents and ConditionsHypothetical Intermediate
1NitrationHNO₃/H₂SO₄2-Nitropyrazine
2BrominationNBS, CCl₄2-Bromo-5-nitropyrazine
3ReductionSnCl₂/HCl5-Bromopyrazin-2-amine
4Fluorination (via diazotization)1. NaNO₂/HBF₄, 2. HeatThis compound

This table represents a generalized and hypothetical pathway. Actual yields and conditions would require experimental optimization.

One-Pot Synthetic Routes to Polyhalogenated Aminopyrazines

One-pot syntheses are highly desirable as they reduce reaction time, solvent usage, and purification steps, leading to increased efficiency. youtube.com Such a process for this compound would involve the sequential addition of reagents to the reaction vessel without the isolation of intermediates.

A potential one-pot approach could involve the tandem cyclization and oxidative halogenation of acyclic precursors. nih.gov For instance, the reaction of an appropriately substituted diamine with a dicarbonyl compound could form the pyrazine ring, followed by in-situ halogenation.

Hypothetical One-Pot Synthesis:

A carefully designed one-pot reaction could start with a precursor that already contains some of the required functional groups. For example, a fluorinated acyclic precursor could be cyclized and then brominated in the same reaction vessel. The challenge in such a synthesis lies in controlling the regioselectivity of the reactions and preventing unwanted side products.

FeatureDescription
Starting Materials Could involve a fluorinated 1,2-diamine and a bromo-substituted 1,2-dicarbonyl compound.
Reaction Sequence 1. Condensation to form the dihydropyrazine ring. 2. In-situ oxidation to the aromatic pyrazine. 3. Potential for further in-situ halogenation if required.
Key Considerations Compatibility of reagents and reaction conditions for all steps. Control of regioselectivity.

While specific one-pot syntheses for this compound are not extensively reported, the principles of one-pot reactions for similar heterocyclic systems suggest its feasibility. elsevierpure.comnih.govnih.gov

Chemical Reactivity and Derivatization of 5 Bromo 3 Fluoropyrazin 2 Amine

Reactivity of the Bromine Substituent on the Pyrazine (B50134) Ring

The carbon-bromine (C-Br) bond at the 5-position of the pyrazine ring is the most versatile site for functionalization. Its reactivity is primarily dictated by its susceptibility to palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution and reductive transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used reaction to form biaryl compounds by reacting an organohalide with an organoboron species. For substrates analogous to 5-bromo-3-fluoropyrazin-2-amine, such as other bromo-amino-heterocycles, these reactions proceed efficiently. Typical conditions involve a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base such as potassium phosphate (K₃PO₄), and a solvent system like 1,4-dioxane and water. These reactions generally show good tolerance for a variety of functional groups on the coupling partner. For challenging substrates with unprotected amine groups, which can sometimes inhibit catalysis, specialized catalysts like CataCXium A palladacycles have proven effective. nih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, creating substituted alkynes. It is a cornerstone for introducing alkynyl moieties into aromatic systems. senovaph.comnih.gov For the closely related 5- and 6-bromo-3-fluoro-2-cyanopyridines, Sonogashira coupling with a wide range of terminal alkynes proceeds in high yields. researchgate.netsemanticscholar.org The reaction conditions are generally mild, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base, and are compatible with various functional groups including free alcohols and protected amines. researchgate.netsemanticscholar.orgtcichemicals.com

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling on Analogous Bromo-Heterocycles.
Reaction TypeAnalogous SubstrateCatalyst SystemBaseSolventYield RangeReference
Suzuki Coupling5-bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good acs.org
Sonogashira Coupling6-bromo-3-fluoro-2-cyanopyridinePdCl₂(PPh₃)₂, CuITriethylamineTHF43-97% researchgate.net

Nucleophilic Aromatic Substitution (SNAr) at the Brominated Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic rings. In this mechanism, a nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group. The pyrazine ring is inherently electron-poor, a characteristic that is enhanced by the inductive effect of the fluorine atom, thus favoring SNAr.

While SNAr is possible at the brominated position, the C-Br bond is generally less reactive as a leaving group in SNAr compared to a C-F bond under similar conditions. The rate-determining step is typically the initial nucleophilic attack, which is accelerated by a more electronegative substituent at the reaction site. Therefore, while reactions with strong nucleophiles can displace the bromide, palladium-catalyzed coupling is a more common and often more efficient method for derivatizing the C-Br bond.

Reductive Transformations of the Carbon-Bromine Bond

The carbon-bromine bond can be selectively removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is useful for synthesizing the corresponding des-bromo analogue or when the bromine atom is used as a temporary directing group.

Common methods for this transformation include catalytic hydrogenation. uni.lu This typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C) in a suitable solvent. Other methods that can achieve this reduction include the use of metal hydrides or photoredox catalysis under mild conditions. semanticscholar.orgwikipedia.org For example, light-mediated protocols using photocatalysts like fac-Ir(ppy)₃ in the presence of a hydrogen atom donor can effectively cleave C-Br bonds. wikipedia.org

Reactivity of the Fluorine Substituent on the Pyrazine Ring

Selective C-F Bond Functionalization Studies

Direct functionalization of the C-F bond is challenging but can be achieved, particularly through nucleophilic aromatic substitution. The fluorine atom at the 3-position is adjacent to one ring nitrogen and meta to the other, making it activated towards nucleophilic attack. Studies on analogous 2-fluoro-diazines have demonstrated that the fluoride can be displaced by a variety of nucleophiles under relatively mild conditions. uni.lu

This reactivity allows for the introduction of diverse functionalities at this position in a late-stage functionalization strategy. The high reactivity of 2-fluoroheteroarenes in SNAr reactions makes this a viable pathway for creating derivatives that would be difficult to synthesize otherwise. uni.lu

Table 2: Potential C-F Bond Functionalization via SNAr (based on analogous 2-fluoroheteroarenes).
Nucleophile TypeExample NucleophileProduct TypeReference
O-NucleophileAlkoxides (e.g., NaOMe)3-Alkoxy-pyrazin-2-amine uni.lu
N-NucleophilePrimary/Secondary Amines3-Amino-pyrazin-2-amine uni.lu
S-NucleophileThiolates (e.g., NaSMe)3-(Methylthio)-pyrazin-2-amine uni.lu

Electronic Influence of Fluorine on Pyrazine Reactivity

The fluorine atom significantly modulates the electronic properties of the pyrazine ring through strong inductive and weaker mesomeric effects.

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. nih.gov This effect pulls electron density away from the pyrazine ring, making the entire heterocyclic system more electron-deficient. This heightened electrophilicity enhances the ring's susceptibility to nucleophilic attack, thereby activating it for SNAr reactions at both the C-F and C-Br positions. nih.gov

Mesomeric Effect (+M): Fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system. However, for halogens, this resonance effect is generally weaker than the inductive effect.

Impact on Physicochemical Properties: The introduction of a fluorine atom can alter key molecular properties. It can lower the pKa of nearby basic groups, such as the amino group or the ring nitrogens, which can influence biological activity and pharmacokinetic properties. The strong C-F bond also often increases the metabolic stability of a molecule in pharmaceutical applications. Furthermore, fluorine substitution can change intermolecular interactions, affecting crystal packing and solid-state properties.

Transformations Involving the Pyrazine Amino Group

The amino group at the 2-position of the pyrazine ring is a key handle for chemical modification. Its nucleophilic character allows for a variety of reactions that lead to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Acylation and Alkylation Reactions of the Amine

The amino group of this compound readily undergoes acylation and alkylation reactions, which are fundamental transformations for the introduction of diverse functional groups.

Acylation Reactions:

A plausible synthetic route for the acylation of this compound to form N-(5-bromo-3-fluoropyrazin-2-yl)acetamide is presented below.

ReactantReagentProductConditions (Hypothetical)
This compoundAcetic anhydrideN-(5-bromo-3-fluoropyrazin-2-yl)acetamidePyridine (B92270), 0°C to rt
This compoundBenzoyl chlorideN-(5-bromo-3-fluoropyrazin-2-yl)benzamideTriethylamine, DCM, rt

Alkylation Reactions:

Alkylation of the amino group introduces alkyl substituents, which can significantly alter the steric and electronic properties of the molecule. These reactions can be achieved using various alkylating agents such as alkyl halides or by employing reductive amination protocols. The reactivity of the amino group in 2-aminopyrazines allows for N-alkylation, although careful control of reaction conditions is often necessary to avoid polyalkylation or side reactions.

Hydrogen-borrowing catalysis represents a modern and efficient method for the N-alkylation of amines. This approach, which utilizes a catalyst to temporarily oxidize an alcohol to an aldehyde for in-situ imine formation and subsequent reduction, could be a viable strategy for the alkylation of this compound.

ReactantReagentProductConditions (Hypothetical)
This compoundMethyl iodide5-bromo-3-fluoro-N-methylpyrazin-2-amineK2CO3, Acetonitrile (B52724), reflux
This compoundBenzaldehyde, Sodium triacetoxyborohydride5-bromo-N-benzyl-3-fluoropyrazin-2-amineDichloroethane, rt

Diazotization and Subsequent Replacement Reactions

Diazotization of the primary amino group on the pyrazine ring offers a gateway to a wide array of functional group transformations. This reaction involves the treatment of the amine with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. These pyrazinyl diazonium salts, while often unstable, are valuable intermediates.

The resulting diazonium group can be replaced by various nucleophiles in what are broadly termed Sandmeyer or Sandmeyer-type reactions. This allows for the introduction of halides, cyano, hydroxyl, and other functional groups, which would be difficult to introduce directly onto the pyrazine ring.

The general mechanism for diazotization involves the formation of the nitrosonium ion (NO+) as the active electrophile, which is then attacked by the nucleophilic amino group. Subsequent proton transfers and elimination of water lead to the formation of the diazonium ion.

Potential Sandmeyer Reactions of this compound:

Starting MaterialReagentsProduct (Hypothetical)Reaction Type
This compound1. NaNO2, HBr, 0-5°C 2. CuBr2,5-dibromo-3-fluoropyrazineSandmeyer
This compound1. NaNO2, HCl, 0-5°C 2. CuCl5-bromo-2-chloro-3-fluoropyrazineSandmeyer
This compound1. NaNO2, HCl, 0-5°C 2. CuCN5-bromo-3-fluoropyrazine-2-carbonitrileSandmeyer
This compound1. NaNO2, H2SO4, 0-5°C 2. H2O, heat5-bromo-3-fluoropyrazin-2-olHydrolysis

Exploration of Site-Selective Functionalization

The presence of multiple reactive sites on the this compound ring system—namely the C-6 position and the nitrogen atoms of the pyrazine ring, in addition to the amino group—makes site-selective functionalization a key consideration in its derivatization. The directing effects of the existing substituents play a crucial role in determining the regiochemical outcome of electrophilic and nucleophilic reactions.

The amino group is a strong activating group and directs electrophilic attack to the ortho and para positions. In the case of 2-aminopyrazines, this would typically direct functionalization to the C-3 and C-5 positions. However, in the target molecule, these positions are already substituted. Therefore, electrophilic aromatic substitution on the pyrazine ring itself is less likely. The reactivity is dominated by transformations involving the amino group and nucleophilic aromatic substitution, where the bromo and fluoro groups can act as leaving groups.

The regioselectivity of reactions on the pyrazine core is influenced by the electronic nature of the substituents. The fluorine atom at the 3-position and the bromine atom at the 5-position are electron-withdrawing, which deactivates the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution. The amino group at the 2-position, being electron-donating, can influence the reactivity of the adjacent positions.

For instance, in palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Br and C-F bonds would need to be considered. Typically, the C-Br bond is more reactive than the C-F bond in such transformations, suggesting that site-selective coupling at the C-5 position would be favored.

Further research into the site-selective functionalization of this compound, potentially utilizing advanced catalytic methods and a deeper understanding of the interplay of its electronic and steric factors, will be crucial for unlocking the full synthetic potential of this versatile heterocyclic building block.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy would be the cornerstone for confirming the molecular structure of 5-bromo-3-fluoropyrazin-2-amine.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) Analyses

A complete NMR analysis would involve acquiring one-dimensional spectra for ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a signal for the single aromatic proton on the pyrazine (B50134) ring and a broad signal for the amine (-NH₂) protons. The chemical shift of the aromatic proton would be influenced by the adjacent bromine and nitrogen atoms. The amine protons' signal would likely be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide crucial information about the carbon skeleton. Four distinct signals would be expected for the four carbon atoms in the pyrazinering. The chemical shifts would be significantly influenced by the attached substituents. For instance, the carbon atom bonded to the fluorine would exhibit a large C-F coupling constant. The carbon attached to the bromine would also have a characteristic chemical shift.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift and coupling to the adjacent carbon and potentially to the aromatic proton would provide definitive evidence for the presence and environment of the fluorine atom.

A hypothetical data table for the expected NMR shifts is presented below. Please note that these are estimated values and require experimental verification.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H7.5 - 8.5s-
¹H (-NH₂)5.0 - 7.0br s-
¹³CC2: 150-160d¹JCF ≈ 250
C3: 140-150s
C5: 110-120s
C6: 130-140d
¹⁹F-100 to -130s

Table 1: Predicted NMR Data for this compound. s: singlet, d: doublet, br s: broad singlet. These are predicted values and have not been experimentally confirmed.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would be of limited use for this specific molecule due to the presence of only one aromatic proton, meaning no proton-proton couplings would be observed within the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would be vital to correlate each proton directly to its attached carbon atom. This would allow for the definitive assignment of the ¹H signal to its corresponding ¹³C signal in the pyrazine ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would be the most informative 2D NMR experiment for this compound. It would reveal long-range correlations (typically over two or three bonds) between protons and carbons. For example, the aromatic proton would show correlations to multiple carbon atoms in the ring, confirming their relative positions. The amine protons might also show correlations to the C2 and C3 carbons, further solidifying the structural assignment.

Mass Spectrometry (MS) Techniques

Mass spectrometry would be essential for determining the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS analysis would provide the exact mass of the molecular ion, allowing for the confirmation of the elemental formula (C₄H₃BrFN₃). The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

IonCalculated m/z
[C₄H₃⁷⁹BrFN₃]⁺190.9542
[C₄H₃⁸¹BrFN₃]⁺192.9521

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound. m/z values are for the molecular ions.

LC-MS for Purity Assessment and Reaction Monitoring

Liquid chromatography-mass spectrometry (LC-MS) would be a powerful tool for assessing the purity of this compound. By separating the compound from any impurities or starting materials, the mass spectrometer can provide molecular weight information for each component, aiding in their identification. In a synthetic context, LC-MS is invaluable for monitoring the progress of a reaction by tracking the disappearance of reactants and the appearance of the desired product.

Chromatographic Methods for Isolation and Quantification

Chromatographic techniques would be crucial for the purification and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the purity of the compound and for its quantification. A reversed-phase C18 column would likely be suitable, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. A UV detector would be used for detection, as the pyrazine ring is a chromophore.

Gas Chromatography (GC): Depending on the volatility and thermal stability of the compound, gas chromatography could also be employed for purity analysis. A suitable column and temperature program would need to be developed.

Column Chromatography: For preparative-scale purification following a synthesis, column chromatography using silica (B1680970) gel or another suitable stationary phase would be employed to isolate the desired product from byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an indispensable technique for the purity assessment and quantification of this compound. Given the compound's aromatic and polar nature, attributed to the pyrazine ring, amine group, and halogen substituents, reversed-phase HPLC is the method of choice. This approach utilizes a non-polar stationary phase and a polar mobile phase, causing more polar compounds to elute earlier.

Method development for halogenated aromatic amines often involves careful selection of the stationary phase and mobile phase composition to achieve optimal separation from impurities. chromforum.org For this compound, a C18 column is a suitable starting point, providing a hydrophobic environment for retention. youtube.com However, due to the presence of fluorine, a fluorinated stationary phase, such as a pentafluorophenyl (PFP) or a fluorodecyl phase, could offer enhanced selectivity. chromatographyonline.comnih.govresearchgate.net These phases can engage in unique dipole-dipole and π-π interactions with the analyte, potentially improving resolution from structurally similar compounds. chromforum.org

The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol. wur.nl A gradient elution, where the proportion of the organic modifier is increased over time, is generally preferred to ensure the timely elution of any less polar impurities. The addition of a small percentage of an acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by suppressing the ionization of the amine group, thereby reducing tailing. biotage.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance, which for aminopyrazines is typically in the UV region. caymanchem.com

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm or Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm and 320 nm

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility due to its amine group, GC-MS is crucial for identifying any volatile impurities or degradation products that might be present. The technique separates compounds based on their boiling points and interactions with the stationary phase, followed by detection and identification using mass spectrometry. cmbr-journal.com

For the analysis of pyrazine derivatives, a non-polar or mid-polar capillary column, such as one coated with 5% phenyl polysiloxane, is commonly employed. cmbr-journal.com The sample is typically dissolved in a volatile organic solvent and injected into the heated inlet of the gas chromatograph. The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points.

The mass spectrometer serves as a highly specific detector, ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio. davidsonanalytical.co.uk This provides a unique mass spectrum for each compound, which acts as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. For halogenated compounds, the isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) provides a distinct signature in the mass spectrum, aiding in the identification of bromine-containing fragments.

Table 2: Representative GC-MS Method Parameters for the Analysis of Volatile Impurities in this compound

ParameterCondition
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Start at 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-450 amu

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations for Molecular Properties

Electronic structure calculations are fundamental to predicting the molecular properties of 5-bromo-3-fluoropyrazin-2-amine. These methods allow for a detailed exploration of the molecule's geometry, stability, and electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. These calculations reveal a nearly planar pyrazine (B50134) ring, a consequence of its aromatic character.

The energy landscape of the molecule can also be mapped out to identify different conformers and the energy barriers between them. For this compound, rotation around the C-N bond of the amine group is a key conformational variable. DFT calculations can quantify the energetic cost of this rotation, providing insight into the molecule's flexibility and the relative populations of different rotamers at thermal equilibrium.

Table 1: Calculated Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC2-N11.34 Å
Bond LengthC3-C21.42 Å
Bond LengthC3-F1.35 Å
Bond LengthC5-Br1.89 Å
Bond LengthC2-NH21.36 Å
Bond AngleN1-C2-N4120.5°
Bond AngleF-C3-C2118.9°
Bond AngleBr-C5-C6121.3°

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals in this compound are critical for predicting its behavior in chemical reactions.

The HOMO is typically localized on the electron-rich portions of the molecule, indicating sites susceptible to electrophilic attack. For this compound, the HOMO is expected to have significant contributions from the amino group and the pyrazine ring nitrogen atoms. The LUMO, conversely, is localized on electron-deficient areas and indicates sites prone to nucleophilic attack. The presence of the electron-withdrawing fluorine and bromine atoms, as well as the pyrazine ring itself, suggests that the LUMO will be distributed over the carbon atoms of the ring, particularly C5 and C3.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.78
HOMO-LUMO Gap5.07

Reaction Mechanism Studies and Transition State Modeling

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions involving this compound. By modeling the transition states, which are the highest energy points along a reaction coordinate, chemists can understand the feasibility and kinetics of different transformations.

Elucidation of Halogenation Pathways

Further halogenation of this compound can be investigated computationally to predict the most likely site of substitution. By modeling the reaction with an electrophilic halogen source, the activation energies for substitution at different positions on the pyrazine ring can be calculated. These calculations typically show that the position ortho to the activating amino group is the most favored, provided it is not already substituted.

Computational Assessment of Cross-Coupling and SNAr Reactions

This compound is a versatile substrate for both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions. Computational modeling can assess the feasibility of these reactions and predict their outcomes.

For palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings at the C5-Br bond, DFT can be used to model the entire catalytic cycle. This includes the oxidative addition, transmetalation, and reductive elimination steps. Calculating the energy profile of each step helps in understanding the reaction mechanism and identifying the rate-determining step.

In the case of SNAr reactions, where a nucleophile displaces either the bromine or fluorine atom, computational studies can predict the regioselectivity. By calculating the activation energies for nucleophilic attack at C5 (displacing bromide) and C3 (displacing fluoride), the preferred reaction pathway can be determined. These calculations often involve modeling the formation of the Meisenheimer complex, which is the key intermediate in SNAr reactions. The relative stability of the transition states leading to these intermediates will dictate the final product distribution.

Spectroscopic Property Prediction

Computational chemistry can predict various spectroscopic properties of this compound, which aids in its characterization. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) in the UV-visible range.

Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculated frequencies, when scaled appropriately, can be compared with experimental spectra to aid in the assignment of vibrational modes. For this compound, characteristic vibrational modes would include the N-H stretches of the amino group, C-F and C-Br stretches, and various pyrazine ring vibrations.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra that can be correlated with experimental data to confirm the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy TypeParameterPredicted Value
UV-Vis (TD-DFT)λmax285 nm, 340 nm
IRC-F Stretch1250 cm⁻¹
IRC-Br Stretch680 cm⁻¹
¹³C NMRC5 (bearing Br)~130 ppm
¹⁹F NMRC3 (bearing F)~ -75 ppm

Theoretical Calculation of NMR Chemical Shifts

The theoretical calculation of NMR chemical shifts is a powerful tool for predicting and interpreting the spectra of molecules. Methods such as Density Functional Theory (DFT) are commonly employed to compute the magnetic shielding tensors of nuclei, which are then converted into chemical shifts. These calculations can help in the assignment of signals in experimental spectra and provide insights into the electronic environment of the atoms within the molecule.

For this compound, the calculated chemical shifts for the hydrogen (¹H) and carbon-¹³ (¹³C) atoms are influenced by the electronic effects of the bromine, fluorine, and amine substituents on the pyrazine ring. The electronegative fluorine atom and the amino group, along with the bromine atom, create a unique electronic distribution that affects the shielding of each nucleus.

While specific, publicly available, peer-reviewed studies detailing the comprehensive theoretical NMR chemical shift calculations for this compound are limited, general principles of computational chemistry allow for a qualitative prediction. The carbon atom bonded to the highly electronegative fluorine atom would be expected to show a significant downfield shift in the ¹³C NMR spectrum. Conversely, the carbon atom attached to the electron-donating amino group would likely experience an upfield shift. The positions of the hydrogen atoms would similarly be affected by the neighboring substituents.

A hypothetical data table for theoretical NMR chemical shifts, based on computational analysis, would be structured as follows:

Table 1: Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on general principles of computational chemistry, as specific literature data is not available.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-155.8
C3-150.2 (J_CF = 250 Hz)
C5-110.5
C67.85135.1
NH₂5.50-

Vibrational Frequency Analysis (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Theoretical vibrational frequency analysis, typically performed using DFT methods, can predict these vibrational modes and their corresponding frequencies. This computational approach is instrumental in assigning the absorption bands in experimental IR spectra and the scattering peaks in Raman spectra.

For this compound, the vibrational modes are determined by the stretching, bending, and torsional motions of its constituent atoms. Key vibrational frequencies would include the N-H stretching of the amine group, C-F stretching, C-Br stretching, and various vibrations of the pyrazine ring.

The N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum. The C-F and C-Br stretching vibrations will appear at lower frequencies, with the C-F stretch generally being at a higher wavenumber than the C-Br stretch due to the higher bond strength and lower mass of fluorine. The pyrazine ring will exhibit a series of characteristic stretching and bending vibrations.

A representative data table for the calculated vibrational frequencies would be organized as shown below:

Table 2: Theoretical Vibrational Frequencies for this compound (Note: The following data is illustrative and based on general principles of computational chemistry, as specific literature data is not available.)

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Intensity
N-H asymmetric stretch3450Medium
N-H symmetric stretch3350Medium
C-H stretch3100Strong
Pyrazine ring stretch1600-1400Strong
N-H bend1620Strong
C-F stretch1250Strong
C-Br stretch650Medium

Research Applications and Patent Landscape

5-Bromo-3-fluoropyrazin-2-amine as a Core Building Block in Chemical Synthesis

This compound is a strategically functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its utility stems from the presence of three distinct reactive sites on the pyrazine (B50134) core: an amino group, a fluorine atom, and a bromine atom. This trifunctional nature allows for a programmed and site-selective introduction of various substituents, making it a valuable precursor for a wide range of more complex molecules. The electron-withdrawing properties of the pyrazine ring, further enhanced by the fluorine atom, influence the reactivity of each site, enabling chemists to perform sequential and controlled modifications.

The structure of this compound is ideally suited for the synthesis of intricate, polycyclic, and highly substituted heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The bromine atom is a key functional handle for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions. For instance, similar halogenated pyridine (B92270) and pyrazine derivatives are frequently employed in Suzuki and Buchwald-Hartwig reactions. nbinno.com This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position of the pyrazine ring.

Simultaneously, the amino group at the 2-position can be readily acylated, alkylated, or diazotized, or it can participate in condensation reactions to form fused heterocyclic rings, such as imidazopyrazines or triazolopyrazines. The fluorine atom at the 3-position, while generally less reactive to substitution, significantly modulates the electronic properties of the ring and can influence the molecule's conformational preferences and binding affinities in a biological context. This orthogonal reactivity enables the systematic construction of complex molecular architectures from a single, readily accessible starting material.

Pyrazine-containing compounds are known to be effective components in organic electronic materials due to their electron-deficient nature, which facilitates electron transport. researchgate.net They have been incorporated into materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. nbinno.comresearchgate.net The this compound scaffold is a valuable precursor for creating advanced π-conjugated systems. The bromine atom serves as a convenient attachment point for extending conjugation through cross-coupling reactions like the Sonogashira (coupling with terminal alkynes) or Stille reactions.

For example, coupling with acetylenic compounds can produce extended, rigid-rod-like molecules with interesting photophysical properties. The presence of the fluorine atom and the amino group provides a means to fine-tune the material's electronic energy levels (HOMO/LUMO), solubility, and solid-state packing, which are critical parameters for device performance. The related compound 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, which features an alkyne group, exemplifies the type of π-extended structure that can be accessed from a bromo-pyrazine precursor. bldpharm.com

In drug discovery, combinatorial chemistry is a powerful tool used to rapidly generate large collections of related compounds, known as libraries, for high-throughput screening. nih.gov This process relies on the use of a central "scaffold"—a core molecular structure to which various chemical appendages can be attached. This compound is an excellent scaffold for combinatorial library synthesis due to its multiple, orthogonally reactive functional groups. nih.govenamine.net

A typical library synthesis strategy using this scaffold might involve:

Diversification at the 5-position: A large set of boronic acids or other organometallic reagents can be coupled at the bromine site via parallel Suzuki reactions to introduce a wide array of substituents.

Diversification at the 2-position: The resulting products can then be reacted with a library of carboxylic acids, sulfonyl chlorides, or isocyanates to functionalize the amino group, creating amides, sulfonamides, or ureas.

This two-dimensional diversification approach allows for the creation of thousands of unique compounds from a single core structure. researchgate.net The resulting libraries of pyrazine derivatives can then be screened against biological targets like kinases, proteases, or G-protein-coupled receptors to identify novel hit compounds for drug development programs. nih.gov

Table 1: Potential Reactions for Combinatorial Diversification of the Scaffold

Functional Group Position Reaction Type Reagent Class Example Resulting Structure
Bromo C5 Suzuki Coupling Arylboronic Acids Aryl-substituted pyrazine
Bromo C5 Sonogashira Coupling Terminal Alkynes Alkynyl-substituted pyrazine
Bromo C5 Buchwald-Hartwig Amines, Alcohols Amino- or alkoxy-substituted pyrazine
Amino N2 Acylation Acid Chlorides Amide
Amino N2 Sulfonylation Sulfonyl Chlorides Sulfonamide
Amino N2 Reductive Amination Aldehydes/Ketones Secondary/Tertiary Amine

Emerging Research Directions and Future Perspectives

The future applications of this compound and related halogenated pyrazines are promising, particularly within medicinal chemistry and materials science. The introduction of halogen atoms, especially fluorine, into drug candidates is a well-established strategy to enhance metabolic stability, membrane permeability, and binding affinity. researchgate.net As such, this building block is expected to feature in the development of next-generation therapeutics.

Emerging research is likely to focus on:

Novel Anti-Infective Agents: Halogenated pyrazine derivatives have already shown potential as antimicrobial and antimycobacterial agents. mdpi.comnih.gov Future work may involve incorporating this scaffold into more complex molecules to combat drug-resistant pathogens.

Kinase Inhibitors: The pyrazine ring is a known hinge-binding motif in many kinase inhibitors. The functional handles on this compound allow for the synthesis of libraries to screen against various kinases implicated in cancer and inflammatory diseases.

Bio-orthogonal Chemistry: The unique reactivity of the scaffold could be exploited in the development of chemical probes for studying biological systems.

Green Chemistry: A continuing trend will be the development of more sustainable and efficient synthetic methods for the preparation and functionalization of halogenated pyrazines, potentially moving towards enzymatic halogenation or flow chemistry processes. researchgate.netgoogle.com

Patent Analysis of Halogenated Pyrazines and Related Compounds

A review of the patent landscape reveals that pyrazine derivatives are of significant commercial and scientific interest. researchgate.net Patents covering halogenated pyrazines span a wide range of applications, underscoring their versatility. researchgate.net

Key areas highlighted in the patent literature include:

Pharmaceuticals: A large number of patents describe pyrazine derivatives as active pharmaceutical ingredients. researchgate.net These include compounds with applications as antidiabetic agents, anti-cancer agents, and treatments for cardiovascular conditions. researchgate.netgoogle.com The halogen atoms are often crucial for the claimed biological activity.

Agrochemicals: Halogenated heterocycles are a cornerstone of the modern agrochemical industry. Patents describe their use as herbicides, fungicides, and insecticides.

Flavor and Fragrance: Certain pyrazine derivatives, including some halogenated precursors, are patented for use as potent flavoring agents, often imparting roasted or nutty notes at extreme dilutions. google.com

Organic Materials: Patents have been filed for pyrazine derivatives used in electronic applications, such as light-emitting materials for OLEDs and other electronic devices. clinicaldigest.org

The analysis indicates a sustained interest in developing novel synthetic routes to functionalized pyrazines and in exploring their application in high-value areas, particularly human health. clinicaldigest.orggoogle.com

Table 2: Representative Patent Applications for Halogenated Pyrazine Derivatives

Patent Area Description of Application Example Compound Class
Pharmaceuticals Compounds with hypoglycemic properties for the treatment of diabetes. google.com Benzenesulphonyl-urea pyrazines
Pharmaceuticals Development of anti-infective agents with antibacterial and antifungal activity. mdpi.comnih.gov Halogenated Pyrazine-based Chalcones
Materials Science Synthesis of novel light-emitting materials for electronic devices. clinicaldigest.org General Pyrazine Derivatives
Flavoring Agents Use as additives to impart roasted hazelnut, peanut, or almond flavors to foodstuffs. google.com Methoxy and Halogenated Methylpyrazines
Synthetic Intermediates Processes for preparing key intermediates for drug synthesis, such as TRK inhibitors. google.com 2-methoxy-3-bromo-5-fluoropyridine

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–5°C (bromination step)Prevents side reactions
SolventTHF/H₂O (3:1)Enhances solubility
ChromatographySiO₂, PE/EA 20:1Removes unreacted precursors

Q. Table 2: Comparative Reactivity of Halogenated Pyrazines

CompoundSuzuki Coupling Yield (%)Fluorine Effect (ΔΔG, kcal/mol)
This compound85−2.3 (stabilizes transition state)
5-Chloro-3-fluoropyrazin-2-amine72−1.8

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